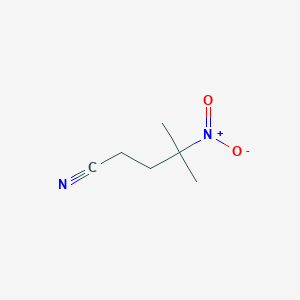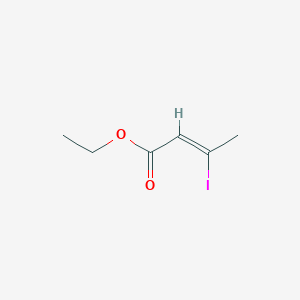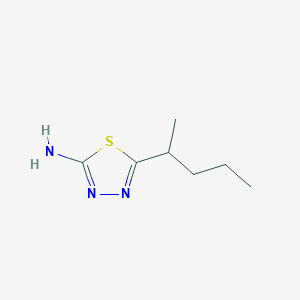
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine, also known as 5-(1-methylbutyl)-2-thiadiazolamine, is an organic compound belonging to the thiadiazole family. It is a colorless, odorless, crystalline solid that is soluble in many organic solvents. 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine has been studied extensively in recent years due to its potential applications in various scientific research fields. This compound has been found to possess unique properties such as high thermal stability and low toxicity, making it an attractive candidate for further research.
Aplicaciones Científicas De Investigación
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been studied for their biological activities. Some of these compounds demonstrated DNA protective abilities and strong antimicrobial activity against specific bacteria. Additionally, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).
Spectral and Structural Studies
- Studies on compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have provided insights into their molecular structure and spectral properties. These studies are essential for understanding the chemical behavior and potential applications of these compounds (Dani et al., 2013).
Synthesis of Bioactive Compounds
- Research has been conducted on synthesizing new compounds with 1,3,4-thiadiazole structures for anti-inflammatory and analgesic applications. Some compounds showed promising results compared to standard drugs in this category (Bhati & Kumar, 2008).
Vibrational Analysis and Molecular Structure
- The ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride has been characterized, providing important data on its molecular structure, which is vital for pharmaceutical applications (Channar et al., 2019).
Fluorescence Effects in Bioactive Compounds
- Studies on the fluorescence effects of certain 1,3,4-thiadiazole derivatives have been conducted. These findings are significant in the field of biochemical sensors and molecular probes (Matwijczuk et al., 2018).
Complexes with Metal Ions
- The formation of complexes between 1,3,4-thiadiazole derivatives and various metal ions like cobalt, nickel, and copper has been explored. These complexes have potential applications in catalysis and material science (Fabretti et al., 1979).
Antimicrobial Agents
- Synthesis and evaluation of compounds like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents have been reported, indicating their potential use in fighting bacterial and fungal infections (Sah et al., 2014).
Propiedades
IUPAC Name |
5-pentan-2-yl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHNTLTVCFMTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406473 | |
| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
72836-32-9 | |
| Record name | 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



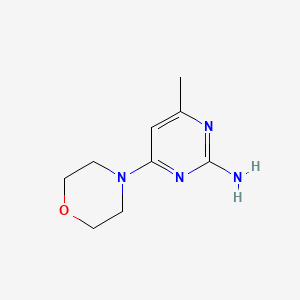
![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/no-structure.png)

![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)
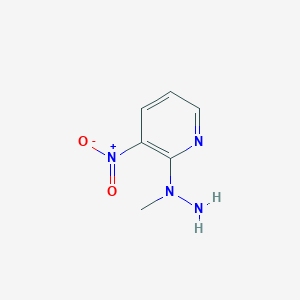

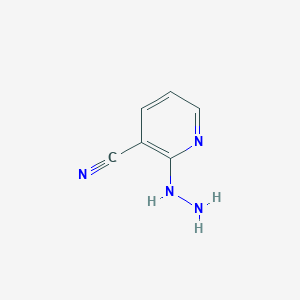


![5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid](/img/structure/B1598363.png)
